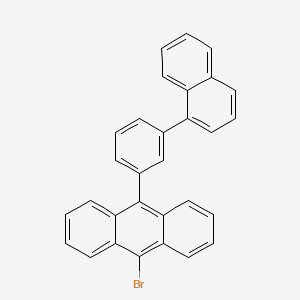

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene

描述

属性

IUPAC Name |

9-bromo-10-(3-naphthalen-1-ylphenyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLGTSAVGDEXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene typically involves a Suzuki coupling reaction. The starting materials include 9,10-dibromoanthracene and naphthalen-1-ylboronic acid. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and solvents.

化学反应分析

Types of Reactions

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as organometallic reagents (e.g., Grignard reagents) or other boronic acids in the presence of a palladium catalyst.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with a phenylboronic acid would yield a phenyl-substituted anthracene derivative .

科学研究应用

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene has several applications in scientific research:

Organic Electronics: It is used in the development of OLEDs due to its excellent photophysical properties.

Photophysical Studies: The compound is studied for its fluorescence and phosphorescence characteristics, which are important for understanding energy transfer processes.

Material Science:

作用机制

The mechanism of action of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene in its applications is primarily based on its ability to participate in electronic transitions. The anthracene core allows for efficient π-π* transitions, while the naphthalene-phenyl substituent can influence the electronic properties by extending the conjugation and altering the energy levels. This makes the compound highly effective in light-emitting applications .

相似化合物的比较

Table 1: Key Properties of Anthracene Derivatives

Photophysical and Thermal Properties

- Photodegradation Resistance : α,β-ADN exhibits moderate photostability under blue-light emission, while 2-NaAn-1-PNa’s increased molecular weight and rigid structure reduce aggregation-induced quenching, enhancing device longevity .

- Thermal Stability : 2-NaAn-1-PNa shows a glass transition temperature (Tg) >100°C, superior to α,β-ADN (Tg ~80°C), due to its asymmetric design . Brominated derivatives generally exhibit lower thermal stability, as bromine atoms introduce steric strain .

Application-Specific Performance

- OLED Host Materials: 2-NaAn-1-PNa achieves higher luminous efficiency (15 cd/A) compared to α,β-ADN (10 cd/A), attributed to balanced charge transport and reduced crystallinity .

- Synthetic Versatility : 9-Bromo-10-(4-methoxyphenyl)anthracene serves as a versatile intermediate for synthesizing trifluoromethyl- or boronic acid-functionalized anthracenes, enabling diverse optoelectronic tuning .

Research Findings and Challenges

- Contradictions in Stability: While bromine enhances reactivity for further derivatization, it may compromise photostability in OLED applications compared to non-halogenated analogs .

- Synthetic Yields : Cross-coupling reactions for asymmetric anthracenes (e.g., 2-NaAn-1-PNa) often require multiple catalytic cycles, yielding 58–77% after purification , whereas bromination reactions achieve higher yields (80–95%) .

生物活性

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is an organic compound belonging to the anthracene family, characterized by its complex structure that includes a bromine atom and a naphthalene moiety. This compound has garnered interest due to its potential applications in organic electronics and photonics, particularly in organic light-emitting diodes (OLEDs). However, research into its biological activity is limited, necessitating a comprehensive review of existing data and related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₃Br, with a molecular weight of approximately 459.38 g/mol. The compound's structure can be represented as follows:

The presence of bromine and naphthalene groups may influence its interactions with biological systems, although specific studies on this compound are scarce.

Interaction with Biological Targets

Compounds structurally related to this compound often exhibit interesting interactions with proteins and nucleic acids. These interactions may lead to applications in drug design, particularly in targeting specific cellular pathways or mechanisms. The presence of the bromine atom may also confer unique properties that enhance binding affinity to biological targets .

Case Studies

- Antiproliferative Activity : A series of novel ethanoanthracenes were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent compounds exhibited IC50 values less than 10 µM, significantly outperforming traditional chemotherapeutics like fludarabine phosphate .

- Fluorescent Probes : Similar anthracene derivatives have been explored as fluorescent probes for biological imaging. Their unique photophysical properties make them suitable candidates for applications in fluorescence microscopy and other imaging techniques .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Limited data available | Potential use in OLEDs |

| Ethanoanthracenes | Structure | Significant antiproliferative effects in CLL | IC50 < 10 µM |

| Naphthalene Derivatives | Structure | Fluorescent probes for imaging | Explored for biological applications |

Synthesis Methods

The primary method for synthesizing this compound involves the bromination of 10-(3-(naphthalen-1-yl)phenyl)anthracene using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This reaction typically yields high purity products under mild conditions .

常见问题

Q. What synthetic methodologies are recommended for preparing 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions . A typical approach involves Suzuki-Miyaura coupling between 9-bromoanthracene derivatives and (3-(naphthalen-1-yl)phenyl)boronic acid. Key conditions include:

- Catalyst: Pd(PPh₃)₄ (7.5 mol%)

- Solvent system: Toluene/THF with aqueous Na₂CO₃ (2 M) under reflux .

- Bromination of anthracene precursors using bromodimethylsulfonium bromide (BDMS) in CH₂Cl₂ at room temperature is a critical step for introducing bromine .

Q. What safety protocols are essential for handling this compound?

- GHS hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

- PPE : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats. Avoid dust formation and work in a fume hood .

- Contradictions : While some studies report LD₅₀ >2000 mg/kg (low oral toxicity), others classify it as Category 4 (H302). Always prioritize stricter safety measures .

Q. How is structural confirmation achieved for this compound?

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) validates bond lengths and angles .

- Spectroscopy : Compare experimental -NMR peaks (e.g., δ 8.60 ppm for aromatic protons) with literature data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photophysical or spectroscopic data?

- Cross-validation : Use DFT calculations to predict NMR/UV-Vis spectra and compare with experimental results .

- Controlled repetition : Re-run reactions under inert atmospheres to exclude oxidation byproducts. For example, anthraquinone derivatives may form if anthracene cores oxidize .

Q. What strategies optimize this compound’s performance in organic light-emitting diodes (OLEDs)?

- Device architecture : Use double-layer structures (e.g., ITO anode, Mg:Ag cathode) to confine electron-hole recombination near the emissive layer .

- Doping : Blend with host materials (e.g., 9,10-diarylanthracenes) to enhance electroluminescent efficiency (>1.5 lm/W) and reduce driving voltages (<10 V) .

Q. How does substituent positioning (e.g., naphthalen-1-yl vs. naphthalen-2-yl) affect electronic properties?

- Steric effects : Naphthalen-1-yl groups increase steric hindrance, reducing aggregation in thin films.

- Conjugation : Naphthalen-2-yl enhances π-orbital overlap, red-shifting emission spectra. Validate via cyclic voltammetry and DFT analysis of HOMO-LUMO gaps .

Q. What analytical techniques are critical for assessing purity in electroluminescent applications?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify residual precursors (<1% impurity threshold) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 257.125 for 9-bromoanthracene derivatives) via NIST reference data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。